1,4-Dimethyl-2,3,5-triacetoxybenzene
Description
1,4-Dimethyl-2,3,5-triacetoxybenzene is a substituted benzene derivative featuring methyl groups at the 1- and 4-positions and acetoxy (-OAc) groups at the 2-, 3-, and 5-positions. This compound is characterized by its high degree of functionalization, which imparts unique physicochemical properties.
Properties
CAS No. |
40853-36-9 |
|---|---|
Molecular Formula |
C14H16O6 |
Molecular Weight |
280.27 g/mol |
IUPAC Name |
(3,4-diacetyloxy-2,5-dimethylphenyl) acetate |
InChI |
InChI=1S/C14H16O6/c1-7-6-12(18-9(3)15)8(2)14(20-11(5)17)13(7)19-10(4)16/h6H,1-5H3 |
InChI Key |
SUMRGNMUYSMSIM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1OC(=O)C)OC(=O)C)C)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1,4-Dimethyl-2,3,5-triacetoxybenzene typically involves the acetylation of 1,4-dimethyl-2,3,5-trihydroxybenzene. The reaction is carried out using acetic anhydride in the presence of an acidic catalyst, such as sulfuric acid . The reaction conditions include maintaining a temperature of around 60-70°C and stirring the mixture for several hours to ensure complete acetylation. The product is then purified through recrystallization.
Chemical Reactions Analysis
1,4-Dimethyl-2,3,5-triacetoxybenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the acetoxy groups to hydroxyl groups, yielding 1,4-dimethyl-2,3,5-trihydroxybenzene.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,4-Dimethyl-2,3,5-triacetoxybenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,4-Dimethyl-2,3,5-triacetoxybenzene involves its interaction with various molecular targets and pathways. The acetoxy groups can undergo hydrolysis to form hydroxyl groups, which can then participate in redox reactions. These reactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Bioactivity
Phenolic vs. Acetoxy Derivatives
- Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid): This compound contains hydroxyl groups at the 3- and 4-positions and a propenoic acid side chain. Unlike 1,4-dimethyl-2,3,5-triacetoxybenzene, caffeic acid’s hydroxyl groups confer strong antioxidant activity but lower hydrolytic stability. Acetoxy groups in the target compound may reduce direct radical scavenging capacity but improve membrane permeability due to increased lipophilicity .
- 2,3,5-Trimethylphenoxy Derivatives: Evidence from Acta Poloniae Pharmaceutica (2015) highlights that 2,3,5-trimethylphenoxyethylaminopropanol derivatives exhibit higher biological activity (e.g., adrenergic effects) than their 2,5-dimethyl counterparts. Methyl groups at the 2,3,5-positions likely enhance steric and electronic interactions with target receptors. In contrast, the acetoxy groups in this compound may hinder binding due to bulkiness and electron-withdrawing effects .
Positional Isomerism
- 1,4-Dimethoxyphenanthrene : Found in ancient resin residues, this compound shares a 1,4-dimethyl substitution pattern but on a phenanthrene backbone. Its stability in archaeological contexts suggests that methyl and methoxy groups confer resistance to degradation, whereas acetoxy groups in the target compound may hydrolyze under similar conditions .
Esterified Derivatives
- In contrast, this compound’s acetoxy groups may release acetic acid upon hydrolysis, necessitating careful handling to avoid irritation .
Data Tables
Table 1: Structural and Functional Comparison
| Compound | Core Structure | Substituents (Positions) | Key Properties |
|---|---|---|---|
| This compound | Benzene | 1,4-Me; 2,3,5-OAc | High lipophilicity, potential hydrolysis |
| Caffeic Acid | Benzene | 3,4-OH; propenoic acid chain | Antioxidant, hydrophilic |
| 2,3,5-Trimethylphenoxyethylaminopropanol | Benzene | 2,3,5-Me; ethylamino-propanol | High adrenergic activity |
| Dimethyl 1,4-naphthalenedicarboxylate | Naphthalene | 1,4-COOCH₃ | Non-hazardous, stable |
Table 2: Bioactivity Trends in Substituted Phenolic Derivatives
| Substituent Pattern | Biological Activity (Relative) | Reference |
|---|---|---|
| 2,5-Dimethylphenoxy | Moderate | |
| 2,3,5-Trimethylphenoxy | High | |
| 2,3,5-Triacetoxybenzene | Hypothesized lower activity | – |
Research Findings and Implications
- Degradation Pathways : The dominance of methyl dehydroabietate and retene in ancient residues suggests that methylated aromatics persist over acetoxylated analogs, which may degrade via hydrolysis or oxidation .
- Activity vs. Stability Trade-off: While 2,3,5-trimethylphenoxy derivatives show superior bioactivity, acetoxy-substituted compounds like this compound may prioritize stability in non-aqueous environments .
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